molecular formula C16H15N3O B8698785 (s)-3-amino-1-methyl-5-phenyl-1,3-dihydro-2h-benzo[e][1,4]diazepin-2-one

(s)-3-amino-1-methyl-5-phenyl-1,3-dihydro-2h-benzo[e][1,4]diazepin-2-one

Cat. No.: B8698785
M. Wt: 265.31 g/mol
InChI Key: MWASGDJOVNIDEM-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Amino-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This specific compound has a unique structure that contributes to its distinct chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with methylamine, followed by cyclization using a suitable catalyst. The reaction conditions often include temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert this compound into its reduced forms using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25°C to 50°C.

    Reduction: Lithium aluminum hydride; temperatures around 0°C to 25°C.

    Substitution: Various nucleophiles such as halides or amines; temperatures around 50°C to 100°C.

Major Products

The major products formed from these reactions include various substituted benzodiazepines, oxides, and reduced forms of the original compound.

Scientific Research Applications

Chemistry

In chemistry, ®-3-Amino-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one is used as a precursor for synthesizing other benzodiazepine derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is used to study the effects of benzodiazepines on various biological systems. It serves as a model compound for understanding the interaction of benzodiazepines with receptors in the brain.

Medicine

Medically, this compound has potential applications in the development of new anxiolytic and hypnotic drugs. Its unique properties may lead to the discovery of more effective and safer therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and pharmaceuticals. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-Amino-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and hypnotic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

®-3-Amino-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one stands out due to its unique structural features, which may lead to different pharmacokinetic and pharmacodynamic profiles compared to other benzodiazepines. Its specific interaction with GABA receptors and the resulting effects make it a compound of interest for further research and development.

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

(3S)-3-amino-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C16H15N3O/c1-19-13-10-6-5-9-12(13)14(18-15(17)16(19)20)11-7-3-2-4-8-11/h2-10,15H,17H2,1H3/t15-/m0/s1

InChI Key

MWASGDJOVNIDEM-HNNXBMFYSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C(=N[C@@H](C1=O)N)C3=CC=CC=C3

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)N)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 150 ml of methanol containing 5 g (17.9 mmole) of 1,3-dihydro-1-methyl-3-oximino-5-phenyl-1,4-benzodiazepin-2-one was treated with a slurry of active Raney-nickel catalyst1 (10 g wet weight). The resulting suspension was hydrogenated on a Parr apparatus at 60 psi and 23° C. for 30 hours. The catalyst was removed by filtration and the filtrate was concentrated to afford the title compound in 95% yield.
Quantity
150 mL
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Yield
95%

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